
3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione is a compound that belongs to the quinazoline family. This compound has gained significant attention in the scientific community due to its potential pharmacological applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications
Quinazoline derivatives have been synthesized through various methods, showing significant biological activities, including cytotoxic properties against cancer cell lines. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines, synthesized through reactions involving quinazoline derivatives, demonstrated potent cytotoxic activities against murine leukemia, lung carcinoma, and human leukemia cell lines, with some compounds showing curative effects in vivo against colon tumors in mice (Deady et al., 2003). Additionally, novel quinazolinone derivatives have been synthesized and evaluated as potential anticancer agents, displaying cytotoxic activity against cancer cell lines, highlighting the importance of quinazoline derivatives in developing new therapeutic agents (Poorirani et al., 2018).
Herbicidal Activity
Quinazoline-2,4-diones have been explored for their herbicidal activity, serving as potent inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in weed control. This research direction aims to develop novel herbicides with broad-spectrum weed control and excellent crop selectivity. For example, triketone-containing quinazoline-2,4-dione derivatives showed promising herbicidal activity against a range of broadleaf and monocotyledonous weeds (Wang et al., 2014).
Key Intermediates in Drug Development
Quinazoline derivatives are key intermediates in synthesizing several drugs, such as Prazosin, Bunazosin, and Doxazosin, highlighting their significance in pharmaceutical research. Efficient protocols have been developed for synthesizing these derivatives, utilizing carbon dioxide and 2-aminobenzonitriles, with variations in reaction parameters extensively studied to optimize yields (Patil et al., 2008).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione involves the condensation of 3,4-dimethoxyaniline with 2,5-dimethylbenzaldehyde to form 3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)prop-2-en-1-one, which is then cyclized with anthranilic acid to form the final product.", "Starting Materials": [ "3,4-dimethoxyaniline", "2,5-dimethylbenzaldehyde", "anthranilic acid" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxyaniline with 2,5-dimethylbenzaldehyde in the presence of a base such as sodium hydroxide to form 3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)prop-2-en-1-one.", "Step 2: Cyclization of 3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)prop-2-en-1-one with anthranilic acid in the presence of a Lewis acid catalyst such as zinc chloride to form 3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione." ] } | |
CAS-Nummer |
899922-73-7 |
Produktname |
3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylbenzyl)quinazoline-2,4(1H,3H)-dione |
Molekularformel |
C25H24N2O4 |
Molekulargewicht |
416.477 |
IUPAC-Name |
3-(3,4-dimethoxyphenyl)-1-[(2,5-dimethylphenyl)methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C25H24N2O4/c1-16-9-10-17(2)18(13-16)15-26-21-8-6-5-7-20(21)24(28)27(25(26)29)19-11-12-22(30-3)23(14-19)31-4/h5-14H,15H2,1-4H3 |
InChI-Schlüssel |
PBCVQRWHTPFQPC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=C(C=C4)OC)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



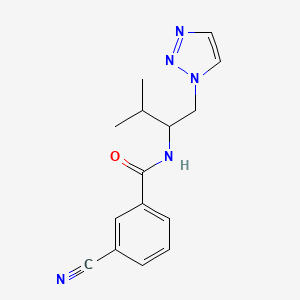
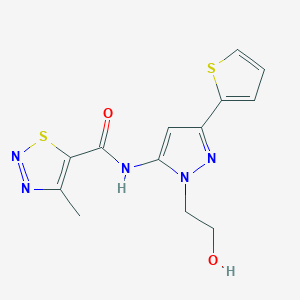
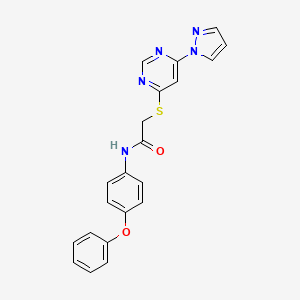
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-ethoxybenzamide](/img/structure/B2534602.png)
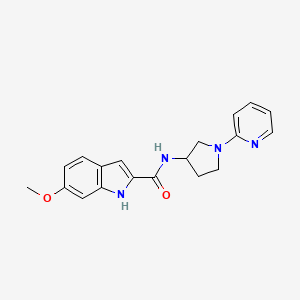
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)thio]acetamide](/img/structure/B2534604.png)
![N-[5-Methyl-2-(2,2,2-trifluoroethylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2534605.png)
![2-(4-Chlorophenoxy)-1-(4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2534606.png)
![3-Methyl-2-propyl-4-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2534607.png)
![(2Z)-N-acetyl-7-(diethylamino)-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2534608.png)

![2-Chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-(furan-3-ylmethyl)acetamide](/img/structure/B2534611.png)
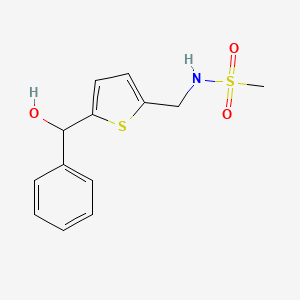
![6-((2-methoxyphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2534618.png)